
Perylene, 3-(6-azidohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perylene, 3-(6-azidohexyl)-: is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its excellent photophysical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Perylene, 3-(6-azidohexyl)- typically involves the functionalization of perylene with a 6-azidohexyl group. One common method is the nucleophilic substitution reaction where a 6-chlorohexyl derivative of perylene is reacted with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds via the formation of an intermediate 6-azidohexyl derivative, which is then purified through column chromatography.
Industrial Production Methods: Industrial production of Perylene, 3-(6-azidohexyl)- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Perylene, 3-(6-azidohexyl)- undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts, alkyne derivatives, and solvents like DMF or DMSO.
Reduction: Triphenylphosphine (PPh₃), hydrogen gas, and palladium catalysts.
Substitution: Sodium azide (NaN₃), alkyl halides, and polar aprotic solvents.
Major Products Formed:
Click Chemistry: Triazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted perylene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Perylene, 3-(6-azidohexyl)- is used in the synthesis of advanced materials, including organic semiconductors and fluorescent dyes. Its ability to undergo click chemistry makes it a valuable building block for constructing complex molecular architectures .
Biology: In biological research, Perylene, 3-(6-azidohexyl)- is employed in bioorthogonal labeling and imaging studies. The azido group allows for selective conjugation with biomolecules, enabling the visualization of cellular processes .
Medicine: The compound is explored for its potential in drug delivery systems and photodynamic therapy. Its fluorescent properties and ability to form stable conjugates with therapeutic agents make it a promising candidate for targeted drug delivery and imaging .
Industry: Perylene, 3-(6-azidohexyl)- finds applications in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its excellent photophysical properties contribute to the efficiency and performance of these devices .
Mecanismo De Acción
The mechanism of action of Perylene, 3-(6-azidohexyl)- primarily involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes to form triazole linkages, which are stable and versatile. This reactivity is harnessed in various applications, including the construction of molecular probes and the development of advanced materials .
Molecular Targets and Pathways: In biological systems, the azido group can be selectively targeted to specific biomolecules, enabling precise labeling and imaging. The perylene core’s photophysical properties facilitate the detection and analysis of these labeled biomolecules .
Comparación Con Compuestos Similares
Perylene diimides (PDIs): Known for their excellent photophysical properties and applications in organic electronics.
Perylene monoimides (PMIs): Used in bioimaging and photodynamic therapy due to their fluorescence properties.
Azido-functionalized compounds: Such as γ-[(6-Azidohexyl)-imido]-ATP, used in biochemical studies for selective labeling and conjugation.
Uniqueness: Perylene, 3-(6-azidohexyl)- stands out due to its combination of a perylene core and an azido functional group. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry .
Propiedades
Número CAS |
830346-83-3 |
|---|---|
Fórmula molecular |
C26H23N3 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
3-(6-azidohexyl)perylene |
InChI |
InChI=1S/C26H23N3/c27-29-28-17-4-2-1-3-8-18-15-16-24-22-13-6-10-19-9-5-12-21(25(19)22)23-14-7-11-20(18)26(23)24/h5-7,9-16H,1-4,8,17H2 |
Clave InChI |
QWVVVDXXQJSTNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CCCCCCN=[N+]=[N-])C=CC=C5C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


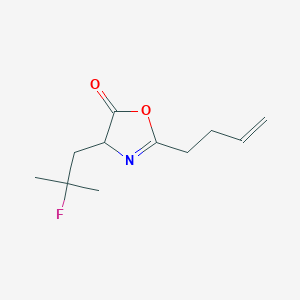
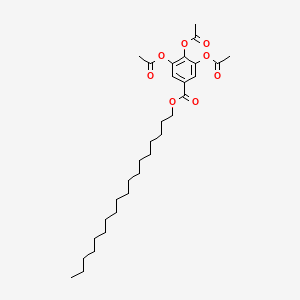
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
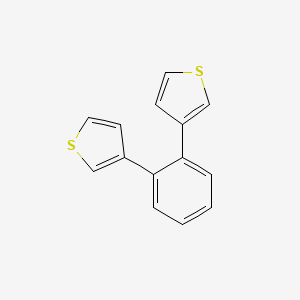
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
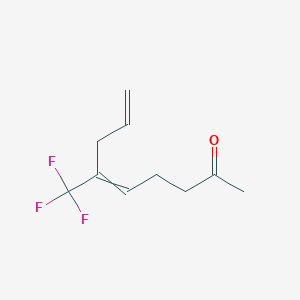
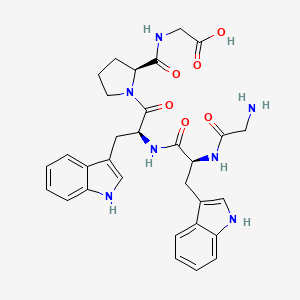
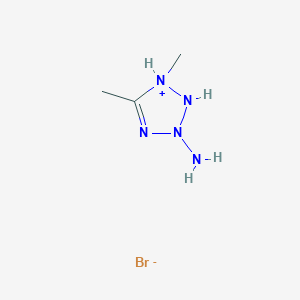
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
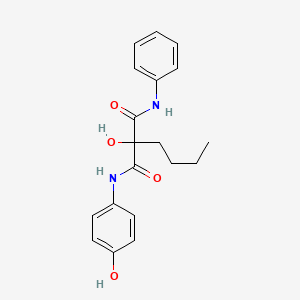
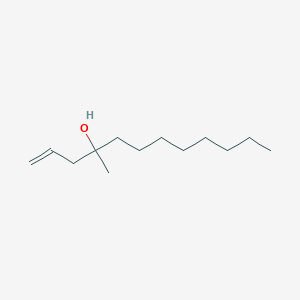
![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)
